2,6-dichloro-N,4-dimethylpyridin-3-amine
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Overview
Description
2,6-Dichloro-N,4-dimethylpyridin-3-amine is a chemical compound with the molecular formula C7H8Cl2N2 It is characterized by the presence of two chlorine atoms and two methyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dichloro-N,4-dimethylpyridin-3-amine typically involves the chlorination of N,4-dimethylpyridin-3-amine. This process can be carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 2 and 6 positions of the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-N,4-dimethylpyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride and alkyl halides for nucleophilic substitution.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
2,6-Dichloro-N,4-dimethylpyridin-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,6-dichloro-N,4-dimethylpyridin-3-amine exerts its effects involves its interaction with specific molecular targets. The chlorine atoms and methyl groups on the pyridine ring can influence its binding affinity to enzymes and receptors, thereby modulating their activity . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
2,6-Dichloropyridine: Similar in structure but lacks the dimethyl groups, which can affect its reactivity and applications.
N,N-Dimethylpyridin-4-amine: Lacks the chlorine atoms, resulting in different chemical properties and uses.
2,6-Dimethylpyridine: Similar but without the chlorine atoms, leading to variations in its chemical behavior.
Uniqueness: 2,6-Dichloro-N,4-dimethylpyridin-3-amine is unique due to the presence of both chlorine and methyl groups on the pyridine ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H8Cl2N2 |
---|---|
Molecular Weight |
191.05 g/mol |
IUPAC Name |
2,6-dichloro-N,4-dimethylpyridin-3-amine |
InChI |
InChI=1S/C7H8Cl2N2/c1-4-3-5(8)11-7(9)6(4)10-2/h3,10H,1-2H3 |
InChI Key |
AUXOLSQONHLCQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1NC)Cl)Cl |
Origin of Product |
United States |
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